molecular formula C9H11BrFN B13349475 3-(3-Bromo-5-fluorophenyl)propan-1-amine

3-(3-Bromo-5-fluorophenyl)propan-1-amine

Cat. No.: B13349475
M. Wt: 232.09 g/mol
InChI Key: NKIFOVCPBPXPMG-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11BrFN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-fluorophenyl)propan-1-amine typically involves the following steps:

    Bromination: The starting material, 3-fluorophenylpropan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Purification: The brominated product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Halogenating agents like NBS or bromine in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted phenylpropanamines.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

3-(3-Bromo-5-fluorophenyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)propan-1-amine: Similar structure but lacks the bromine substituent.

    3-(2-Bromo-3-fluorophenyl)propan-1-amine: Similar structure but with different positions of bromine and fluorine atoms.

    3-(4-Bromo-2-fluorophenyl)propan-1-amine: Similar structure with different substitution pattern.

Uniqueness

3-(3-Bromo-5-fluorophenyl)propan-1-amine is unique due to the specific positions of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

3-(3-bromo-5-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11BrFN/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2

InChI Key

NKIFOVCPBPXPMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CCCN

Origin of Product

United States

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